molecular formula C17H15BrFNO4 B2600656 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-90-8

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2600656
CAS No.: 1795030-90-8
M. Wt: 396.212
InChI Key: CVCUATCSUZQOHX-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: is a complex organic compound that features both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate include:

  • [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
  • [2-(4-Bromo-2-chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUATCSUZQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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